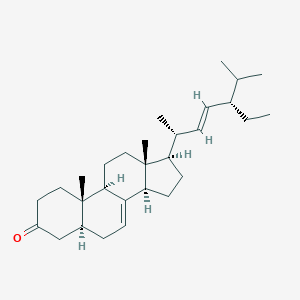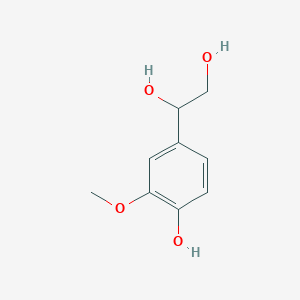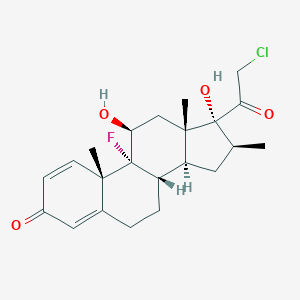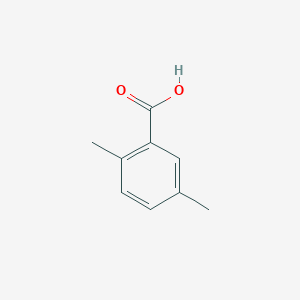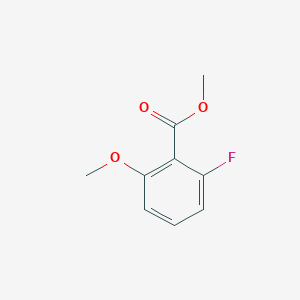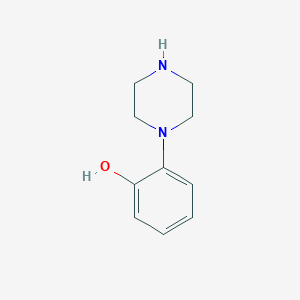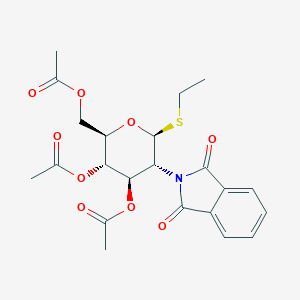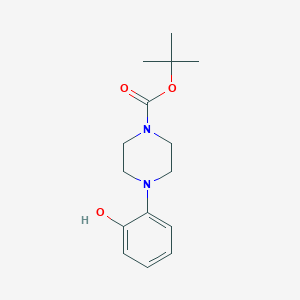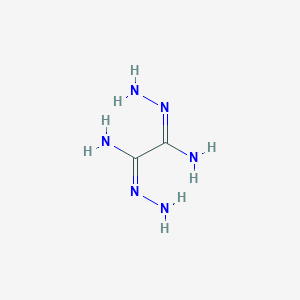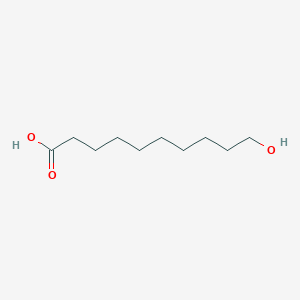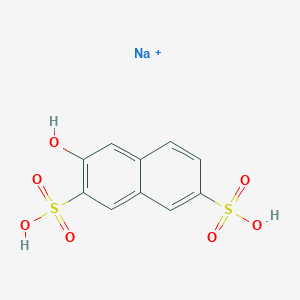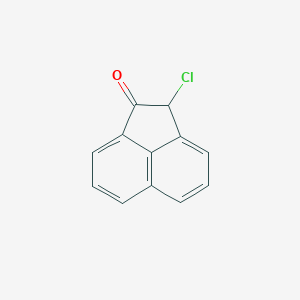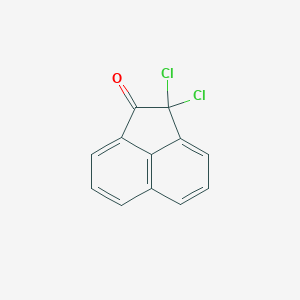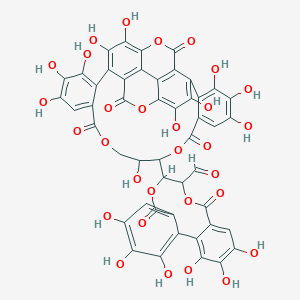
5-Iodourine
Vue d'ensemble
Description
La 5-Iodourine est un analogue de nucléoside pyrimidinique, plus précisément un dérivé de l'uridine, où un atome d'iode est substitué à la position 5 du cycle uracile. Ce composé est connu pour ses activités biologiques significatives, notamment son rôle d'agent antitumoral et antiviral .
Applications De Recherche Scientifique
La 5-Iodourine a une large gamme d'applications en recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Elle sert d'outil pour étudier les interactions et les modifications des acides nucléiques.
Médecine : La this compound présente des activités antivirales et antitumorales, ce qui en fait un candidat pour des applications thérapeutiques
Industrie : Elle est utilisée dans la production de divers réactifs biochimiques et comme agent catalytique.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son incorporation dans les acides nucléiques, où elle peut inhiber la synthèse de l'ADN et induire l'apoptose dans les cellules cancéreuses . Elle agit en substituant la thymidine dans l'ADN viral, inhibant ainsi la réplication virale . Ce mécanisme est similaire à celui d'autres analogues de nucléosides, où l'incorporation du nucléoside modifié perturbe les processus cellulaires normaux.
Composés similaires :
- 5-Iodo-2′-désoxyuridine
- 5-Iodocytosine
- 5-Iodouracile
- 5-Bromouridine
- Idoxuridine
Comparaison : La this compound est unique en raison de sa substitution spécifique à la position 5, qui confère des activités biologiques distinctes. Comparée à la 5-Iodo-2′-désoxyuridine et à l'Idoxuridine, la this compound a montré une efficacité supérieure dans certaines applications, telles que le photo-réticulation des complexes nucléoprotéiques . Sa capacité à inhiber sélectivement la synthèse de l'ADN et à induire l'apoptose en fait un composé précieux en recherche sur le cancer .
Mécanisme D'action
Target of Action
5-Iodouridine, also known as Idoxuridine, is a pyrimidine analog antiviral . Its primary target is the DNA of various microorganisms, particularly the herpes simplex virus . It acts as an antiviral agent by inhibiting viral replication .
Mode of Action
5-Iodouridine closely approximates the configuration of thymidine, one of the four building blocks of DNA . As a result, it is able to replace thymidine in the enzymatic step of viral replication . This substitution inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning . The iodine atom added to the uracil component blocks base pairing .
Biochemical Pathways
The biochemical pathway affected by 5-Iodouridine involves the synthesis of DNA. By substituting itself for thymidine in viral DNA, it inhibits the normal function of thymidylate phosphorylase and viral DNA polymerases . This results in the production of faulty DNA, which cannot infect or destroy tissue .
Pharmacokinetics
It is known that it is used topically due to cardiotoxicity . More research would be needed to fully outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of 5-Iodouridine’s action is the inhibition of the virus’s ability to reproduce or to infect/destroy tissue . By preempting a vital building block in the genetic material of the herpes simplex virus, it destroys the infective and destructive capacity of the viral material .
Action Environment
The action of 5-Iodouridine can be influenced by environmental factors. It is known that the virus-infected cell may only be attacked during the period of active synthesis of DNA . This occurs early in the development of the herpes simplex lesion, but at different times in different cells .
Analyse Biochimique
Biochemical Properties
5-Iodouridine is readily incorporated into the DNA of various microorganisms . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. For instance, it has been shown to enhance the effect of gamma irradiation in hamster cells .
Cellular Effects
5-Iodouridine has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit viral DNA synthesis, thereby acting as an antiviral agent .
Molecular Mechanism
The mechanism of action of 5-Iodouridine involves its incorporation into viral DNA, inhibiting the proper functioning of thymidylate phosphorylase and viral DNA polymerases . This leads to the production of faulty DNA, resulting in a pseudostructure that cannot infect or destroy tissue .
Temporal Effects in Laboratory Settings
Over time, the effects of 5-Iodouridine can change in laboratory settings. For instance, it has been shown that 5-Iodouridine can crosslink in 75–95% yield to Tyr85 of the coat protein upon irradiation of the complex at 325 nm .
Metabolic Pathways
5-Iodouridine is involved in active pyrimidine metabolism . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 5-Iodourine implique généralement l'iodation de l'uridine. Une méthode efficace consiste à traiter le sel de sodium de la 2′-désoxy-3′, 5′-bis-O-(tert-butyldiméthylsilyl)-5-iodourine avec du n-butyllithium (n-BuLi), suivie d'une réaction avec divers électrophiles . Cette méthode assure une lithiation régiosélective à la position 5, conduisant à la formation de 2′-désoxyuridines 5-substituées.
Méthodes de production industrielle : La production industrielle de la this compound peut impliquer des procédés d'iodation à grande échelle, garantissant une pureté et un rendement élevés. Les conditions réactionnelles sont optimisées pour maintenir la stabilité du composé et prévenir sa dégradation pendant la synthèse et le stockage .
Analyse Des Réactions Chimiques
Types de réactions : La 5-Iodourine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode à la position 5 peut être substitué par d'autres groupes en utilisant des réactifs appropriés.
Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels liés au cycle uracile.
Réactifs et conditions courantes :
Substitution : Des réactifs comme le n-BuLi et divers électrophiles sont couramment utilisés.
Oxydation/Réduction : Des agents oxydants et réducteurs standard peuvent être employés dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'uridine 5-substitués, qui peuvent être utilisés dans différentes applications .
Comparaison Avec Des Composés Similaires
- 5-Iodo-2′-deoxyuridine
- 5-Iodocytosine
- 5-Iodouracil
- 5-Bromouridine
- Idoxuridine
Comparison: 5-Iodouridine is unique due to its specific substitution at the 5-position, which imparts distinct biological activities. Compared to 5-Iodo-2′-deoxyuridine and Idoxuridine, 5-Iodouridine has shown higher efficacy in certain applications, such as photocrosslinking of nucleoprotein complexes . Its ability to selectively inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSLVDIXBGWPIS-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-99-3 | |
| Record name | 5-Iodouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-iodouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-IODOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZK4KVC76P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 5-Iodouridine show selectivity towards specific cells or systems?
A2: Research indicates that 5-Iodouridine can exhibit some degree of selectivity. For instance, it has shown potent inhibitory activity against herpes simplex virus type 1 (HSV-1) replication, potentially by interfering with viral DNA synthesis. [] Furthermore, it has been investigated for its potential to target cells expressing the herpes simplex virus type-1 thymidine kinase (HSV1-tk), which could have implications for gene therapy and cancer treatment. []
Q2: What is the molecular formula and weight of 5-Iodouridine?
A2: The molecular formula of 5-Iodouridine is C9H11IN2O6, and its molecular weight is 382.1 g/mol.
Q3: Is there any spectroscopic data available for 5-Iodouridine?
A4: While the provided research doesn't delve deep into detailed spectroscopic analyses, it does highlight that 5-Iodouracil, the nucleobase component of 5-Iodouridine, exhibits strong absorption at longer wavelengths compared to other halogenated uracils like 5-bromouracil. This characteristic makes it a superior chromophore for photo-crosslinking experiments. []
Q4: Has the stability of 5-Iodouridine been investigated under various conditions?
A5: Research suggests that the stability of 5-Iodouridine can be influenced by factors like pH and exposure to radiation. For example, one study observed that the cytotoxic effects of gamma-irradiated 5-Iodouridine solutions were significantly enhanced at acidic pH values. [] This finding suggests potential instability or degradation of the compound under acidic conditions, leading to the formation of reactive species.
Q5: Have computational methods been employed to study 5-Iodouridine?
A7: While detailed computational studies are not presented in the provided research, one study utilized docking and energy minimization techniques to investigate the interaction of a 5-Iodouridine derivative, 2′-Deoxy-5-(isothiazol-5-yl)uridine, with the active site of HSV-1 thymidine kinase. [] This approach provides valuable insights into the binding mode and potential inhibitory mechanisms of 5-Iodouridine analogs.
Q6: How do structural modifications of 5-Iodouridine influence its biological activity?
A8: Extensive research highlights the impact of structural modifications on the activity of 5-Iodouridine analogs. For instance, a study investigating 3'-azido analogues of pyrimidine deoxyribonucleosides against HIV-1 found that the 5-bromo and 5-iodo derivatives exhibited significant antiviral activity, while other 5-substituents led to reduced potency. [, ] These findings suggest that the size and electronegativity of the 5-substituent play crucial roles in determining antiviral activity.
Q7: Are there any specific formulation strategies for 5-Iodouridine or its analogs?
A9: One study explored administering 5-Iododeoxyuridine-I-131 as an oil emulsion instead of an aqueous solution, leading to enhanced incorporation of the iodouracil moiety into tumor DNA in rats. [, ] This finding highlights how formulation strategies can impact the biodistribution and efficacy of 5-Iodouridine analogs.
Q8: What is known about the ADME (absorption, distribution, metabolism, excretion) of 5-Iodouridine?
A10: While the provided research doesn't delve into detailed PK/PD studies, one investigation explored the effect of administering 5-Iododeoxyuridine-I-131 in different formulations on its tissue distribution in rats and mice. [, ] This study provides valuable insights into how formulation can influence the biodistribution of 5-Iodouridine analogs.
Q9: What are the key findings from in vitro and in vivo studies on 5-Iodouridine and its analogs?
A9: Research highlights the efficacy of 5-Iodouridine and its analogs in various experimental settings. For example:
- Antiviral Activity: Studies demonstrate that 5-Iodouridine analogs, particularly 3'-azido derivatives, exhibit potent inhibitory activity against retroviruses like HIV-1 and M-MuLV. [, , , ]
- Tumor Targeting: Investigations utilizing radiolabeled 5-Iododeoxyuridine-I-131 demonstrated its ability to accumulate in tumor tissue in animal models, highlighting its potential for tumor imaging and therapy. [, ]
- Photo-crosslinking: 5-Iodouridine has proven to be a valuable tool in photo-crosslinking studies, enabling researchers to probe RNA-protein interactions and map binding interfaces in complexes like the telomerase ribonucleoprotein. [, ]
Q10: What is known about the potential toxicity of 5-Iodouridine?
A13: While not extensively discussed, one study found that 2′,5′-anhydro-3′-azido-3′-deoxythymidine, a 2,5'-anhydro analogue of AZT, exhibited significantly reduced cytotoxicity compared to AZT itself, suggesting potential for improved safety profiles with certain structural modifications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


